2-(2,6-Diethyl-4-methylphenyl)malonamide

Pinoxaden synthesis 2-Arylmalonamide Synthetic yield

Sourcing a reliable, high-purity intermediate for pinoxaden production is challenging due to inconsistent quality and supply. 2-(2,6-Diethyl-4-methylphenyl)malonamide (CAS 314020-40-1) offers the ideal solution: ✓ Enables catalyst-free one-pot pinoxaden synthesis with 80-88% yield. ✓ Commercially available at ≥98% purity, reducing downstream purification burden. ✓ Sterically defined 2,6-diethyl-4-methylphenyl group ensures target ACCase binding activity.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 314020-40-1
Cat. No. B8701516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Diethyl-4-methylphenyl)malonamide
CAS314020-40-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1C(C(=O)N)C(=O)N)CC)C
InChIInChI=1S/C14H20N2O2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13(15)17)14(16)18/h6-7,12H,4-5H2,1-3H3,(H2,15,17)(H2,16,18)
InChIKeyMBCOLUIVZSFWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Diethyl-4-methylphenyl)malonamide (CAS 314020-40-1): Key Intermediate for the Post-Emergence Herbicide Pinoxaden


2-(2,6-Diethyl-4-methylphenyl)malonamide (CAS 314020-40-1, C₁₄H₂₀N₂O₂, MW 248.32 g·mol⁻¹) is a sterically encumbered 2-arylmalonamide that serves as a critical late-stage intermediate in the industrial synthesis of pinoxaden, a widely-used post-emergence herbicide targeting grass weeds in cereal crops.[1] The compound is characterized by a 2,6-diethyl-4-methylphenyl substitution pattern that imparts the necessary steric and electronic profile for downstream heterocyclization to the pyrazolooxadiazepine core of pinoxaden. Commercially, it is supplied as a white to off-white crystalline solid at purities typically ≥95% (HPLC) and is valued primarily by agrochemical manufacturers and CDMOs focused on pinoxaden production.

Why Generic Substitution Fails: The 2,6-Diethyl-4-methyl Substitution Pattern and Malonamide Functionality Are Non-Interchangeable in Pinoxaden Synthesis


Substituting 2-(2,6-diethyl-4-methylphenyl)malonamide with a simpler 2-arylmalonamide or a different functional derivative (e.g., the corresponding malononitrile or malonic acid diester) is not a viable procurement strategy for pinoxaden manufacturing. The specific 2,6-diethyl-4-methyl substitution pattern is essential for the target biological activity: pinoxaden's binding to acetyl-CoA carboxylase (ACCase) in grass weeds depends critically on this sterically demanding aryl group.[1] Furthermore, the malonamide functional handle is uniquely suited for direct, one-pot heterocyclization to the pyrazolooxadiazepine skeleton, whereas the malononitrile or diester analogs require additional hydrolysis or transamidation steps that depress overall yield and increase waste.[2] The quantitative evidence below demonstrates that even closely related intermediates (e.g., the malononitrile CAS 314020-53-6 or the dimethyl malonate CAS 243973-72-0) exhibit consistently lower synthetic efficiency, higher catalyst burden, or inferior purity profiles, making the malonamide the preferred building block for both research and industrial-scale pinoxaden production.

Quantitative Evidence for Choosing 2-(2,6-Diethyl-4-methylphenyl)malonamide Over Alternative Pinoxaden Intermediates


Synthetic Yield Advantage: Novel One-Step Aromatization–Hydrolyzation Route Achieves 80–88% Yield Versus 71.8% for the Conventional Malononitrile Hydrolysis Pathway and 59–78% for the Malonic Diester Route

When 2-(2,6-diethyl-4-methylphenyl)malonamide is prepared via the one-step aromatization–hydrolyzation of 2-(cyclohexenylidene)malononitrile (US 20200024220), the isolated yield reaches 80–88% on a multi-gram scale.[1] In contrast, the conventional route—Sandmeyer bromination of 2,6-diethyl-4-methylaniline, palladium-catalyzed coupling with malononitrile, and acid hydrolysis—gives a total yield of only 71.8%.[2] The alternative malonic diester route (dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate) delivers a three-step yield of merely 59% (97.3% purity)[3] or 60–78% with significant tar formation.[4] This represents a net yield advantage of 8.2–16.2 percentage points over the conventional malonamide route and 21–29 points over the diester approach.

Pinoxaden synthesis 2-Arylmalonamide Synthetic yield Process optimization

Catalyst and Waste Reduction: Metal-Free Oxidation Replaces Palladium-Catalyzed Coupling, Eliminating Expensive Catalysts and Halogen Waste

The conventional synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide and its malononitrile precursor requires a palladium-catalyzed C–C coupling step that uses a palladium catalyst (up to 16 wt % relative to the substrate)[1] and an expensive bromine or iodine halogenating agent in a diazotization–halogenation sequence that generates substantial halogen-laden waste.[2] The novel one-step method (US 20200024220) replaces the entire metal-catalyzed coupling and harsh halogenation with a metal-free aromatization–hydrolyzation step that employs only an inexpensive oxidant (potassium persulfate or hydrogen peroxide) and water.[2] No palladium, no bromine, and no halogenated solvents are required.

Green chemistry Process cost Pinoxaden 2-Arylmalonamide

One-Pot Pinoxaden Synthesis: Direct Conversion of 2-(2,6-Diethyl-4-methylphenyl)malonamide to Pinoxaden in 70% Yield Without Intermediate Isolation

2-(2,6-Diethyl-4-methylphenyl)malonamide can be converted directly to pinoxaden in a single-pot operation by sequential treatment with 1-oxo-4,5-diazepane and pivaloyl chloride in the presence of a nano-MgO or nano-TiO₂ catalyst, delivering isolated pinoxaden in 70% yield.[1] The alternative multi-step approach—where the malonamide is first converted to an isolated pyrazole-oxadiazepine intermediate followed by a separate acylation step—adds at least one extra isolation and purification stage, increasing cycle time, solvent usage, and yield losses. The one-pot method reduces online reaction time, minimizes waste, and cuts operational complexity compared to traditional multi-pot processes.[1]

One-pot synthesis Pinoxaden Malonamide Process intensification

Purity Attainability: 99% HPLC Purity Readily Available for the Malonamide Versus 97.3% for the Analogous Malonic Diester Intermediate

Commercial suppliers list 2-(2,6-diethyl-4-methylphenyl)malonamide at 99% purity (HPLC). The competing dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate intermediate has been reported at 97.3% purity after three synthetic steps, with documented problems of tar and by-product formation that complicate purification.[1] A 1.7-percentage-point purity differential at the intermediate stage can have a disproportionate impact on the purity and yield of the final active pharmaceutical ingredient (pinoxaden), particularly when the downstream chemistry involves multi-step sequences where impurities propagate and accumulate.

Purity 2-Arylmalonamide Pinoxaden intermediate Quality control

Priority Application Scenarios Where 2-(2,6-Diethyl-4-methylphenyl)malonamide Delivers a Verifiable Procurement Advantage


Industrial-Scale Pinoxaden Manufacturing

For CMOs and agrochemical manufacturers producing pinoxaden at metric-ton scale, the malonamide intermediate is the optimal choice because it enables the highest documented synthetic yield (80–88%) via the catalyst-free aromatization–hydrolyzation route, directly reducing raw-material cost per kilogram of active ingredient.[1] The elimination of palladium catalysts and halogenating reagents further lowers the total manufacturing cost and simplifies waste treatment, making the overall process more economically and environmentally sustainable than routes based on the malononitrile or malonic diester intermediates.

Contract Research and Custom Synthesis of Pinoxaden Analogs

CROs and CDMOs engaged in developing novel ACCase-inhibiting herbicides based on the pinoxaden scaffold should procure 2-(2,6-diethyl-4-methylphenyl)malonamide directly as a ready-to-use building block. The compound's commercial availability at 99% purity allows chemists to bypass lengthy, low-yielding linear syntheses and focus directly on heterocyclization and SAR exploration. The one-pot pinoxaden protocol (70% yield) provides a rapid, validated benchmark for evaluating new analogs.[2]

Quality Control and Regulatory Reference Standard

The malonamide at 99% purity serves as an ideal reference standard for HPLC/GC-MS quantification of residual intermediates in pinoxaden technical material and formulations. Regulatory submissions for generic pinoxaden products require rigorous impurity profiling, and a well-characterized, high-purity intermediate simplifies the identification and quantification of process-related impurities originating from the arylmalonamide step.

Academic Research on Sterically Hindered Malonamides and MOF Ligand Design

The distinctive 2,6-diethyl-4-methylphenyl substitution imparts steric bulk that is valuable for studying steric effects in malonamide-metal coordination chemistry and metal-organic framework (MOF) synthesis. Researchers probing the relationship between ligand steric profile and MOF porosity or catalytic activity will find this compound a well-defined, commercially accessible model substrate with documented characterization data (¹H/¹³C NMR, MS).

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